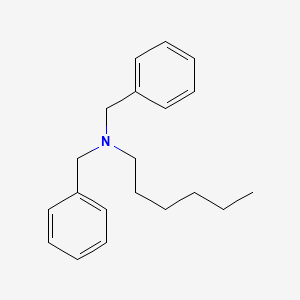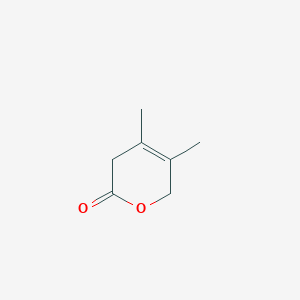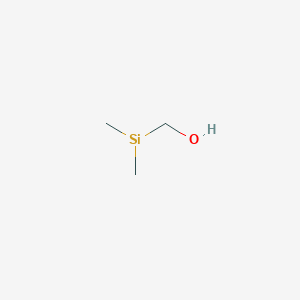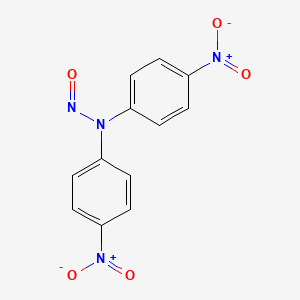
N,N-Bis(4-nitrophenyl)nitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(4-nitrophenyl)nitrous amide: is a chemical compound that belongs to the class of nitrosamides. These compounds are characterized by the presence of a nitroso group bonded to the nitrogen of an amide or similar functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(4-nitrophenyl)nitrous amide typically involves the reaction of N-monosubstituted carboxamides with a nitrosyl cation. The nitrosyl cation is generated from nitrous acid in the presence of strong acids . The carboxamide undergoes a nucleophilic attack at the nitrosyl cation, leading to the formation of the nitrosamide after the elimination of a proton .
Industrial Production Methods: Industrial production methods for nitrosamides often focus on optimizing yield and purity while minimizing environmental impact. One common method involves the use of potassium isocyanate in water, which allows for the synthesis of N-substituted ureas without the need for organic co-solvents . This method is both efficient and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Bis(4-nitrophenyl)nitrous amide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of the nitroso group, which makes the compound highly reactive .
Common Reagents and Conditions: Common reagents used in the reactions of nitrosamides include strong acids, bases, and oxidizing agents. For example, the nitrosyl cation can be generated from nitrous acid in the presence of strong acids . Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield nitro compounds, while reduction reactions can produce amines .
Aplicaciones Científicas De Investigación
N,N-Bis(4-nitrophenyl)nitrous amide has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various organic compounds . In biology and medicine, nitrosamides are studied for their potential anticancer properties due to their ability to alkylate DNA . Additionally, the compound is used in the development of stabilizers for nitrate ester-based energetic materials .
Mecanismo De Acción
The mechanism of action of N,N-Bis(4-nitrophenyl)nitrous amide involves the formation of reactive electrophilic species during its metabolism . These species can alkylate nucleophilic sites in DNA, leading to potential anticancer effects . The compound’s reactivity is primarily due to the presence of the nitroso group, which facilitates the formation of these electrophilic species .
Comparación Con Compuestos Similares
N,N’-Bis(4-nitrophenyl)urea: This compound is structurally similar to N,N-Bis(4-nitrophenyl)nitrous amide but contains a urea group instead of a nitroso group.
N,N’-Bis(4-nitrophenyl)carbamate: Another related compound, which has a carbamate group in place of the nitroso group.
Uniqueness: Its ability to form reactive electrophilic species makes it particularly valuable in anticancer research and the development of stabilizers for energetic materials .
Propiedades
Número CAS |
13916-77-3 |
|---|---|
Fórmula molecular |
C12H8N4O5 |
Peso molecular |
288.22 g/mol |
Nombre IUPAC |
N,N-bis(4-nitrophenyl)nitrous amide |
InChI |
InChI=1S/C12H8N4O5/c17-13-14(9-1-5-11(6-2-9)15(18)19)10-3-7-12(8-4-10)16(20)21/h1-8H |
Clave InChI |
DMTCHVZPELIQPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])N=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester](/img/structure/B14705137.png)

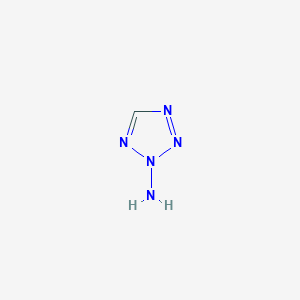
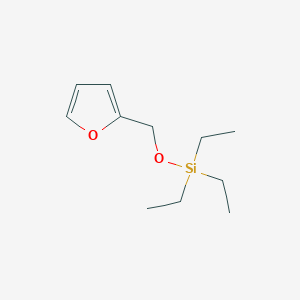
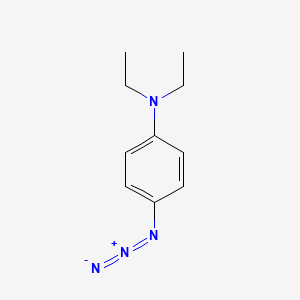
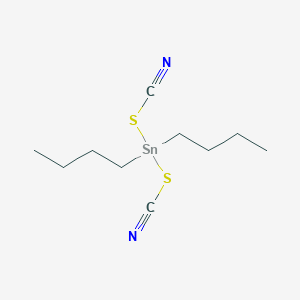
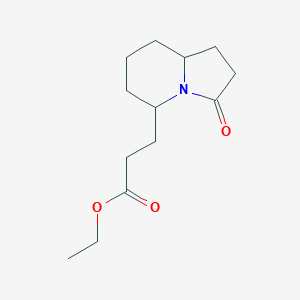
![1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]-](/img/structure/B14705161.png)
![5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14705172.png)
![(3Ar,4r,4as,8r,8ar,9as)-8-hydroxy-8a-methyl-3,5-dimethylidene-2-oxododecahydronaphtho[2,3-b]furan-4-yl acetate](/img/structure/B14705179.png)
![[[1,1'-Bi(cyclopentane)]-1-yl]acetic acid](/img/structure/B14705181.png)
